molecular formula C7H3F11O3 B3031567 Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate CAS No. 51502-43-3

Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate

Cat. No.: B3031567
CAS No.: 51502-43-3
M. Wt: 344.08 g/mol
InChI Key: ZIBMBDGKVCYGHR-UHFFFAOYSA-N
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Description

Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate is a fluorinated organic compound with the molecular formula C7H4F11O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by its high thermal stability and resistance to chemical reactions, making it suitable for use in extreme conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate typically involves the reaction of heptafluoroisopropyl alcohol with methyl 3,3,3-trifluoropropionate in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of heptafluoroisopropyl carboxylic acid.

    Reduction: Formation of heptafluoroisopropyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoropropionate
  • Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

Uniqueness

Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate stands out due to its higher degree of fluorination, which imparts greater thermal stability and chemical resistance compared to similar compounds. This makes it particularly valuable in applications requiring extreme conditions and high-performance materials.

Properties

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F11O3/c1-20-2(19)3(8,9)7(17,18)21-4(10,5(11,12)13)6(14,15)16/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBMBDGKVCYGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F11O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625627
Record name Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51502-43-3
Record name Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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